Tetraisocyanatosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

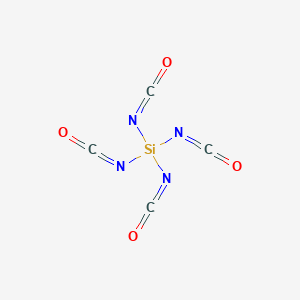

Structure

3D Structure

Properties

IUPAC Name |

tetraisocyanatosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N4O4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVUGWBBCDFNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N[Si](N=C=O)(N=C=O)N=C=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187695 | |

| Record name | Tetraisocyanatosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3410-77-3 | |

| Record name | Tetraisocyanatosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3410-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraisocyanatosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003410773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraisocyanatosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraisocyanatosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the fundamental properties of Tetraisocyanatosilane?

Tetraisocyanatosilane (Si(NCO)₄) is a volatile, highly reactive inorganic compound. Its unique molecular structure and reactivity make it a subject of interest in synthetic chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless, fuming liquid at room temperature. It is characterized by its high volatility and reactivity, particularly with nucleophiles. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | Si(NCO)₄ |

| Molar Mass | 196.17 g/mol |

| Appearance | Colorless, fuming liquid |

| Boiling Point | 185.6 °C (decomposes) |

| Density | 1.41-1.43 g/cm³ at 20 °C |

| CAS Number | 3410-77-3 |

| Solubility | Soluble in non-polar organic solvents (e.g., benzene, chloroform, carbon tetrachloride) |

| Reactivity | Highly reactive with water, alcohols, and amines |

Molecular Structure and Spectroscopic Data

The molecular structure of this compound has been determined by gas-phase electron diffraction. The molecule adopts a tetrahedral geometry around the central silicon atom, with the four isocyanate groups attached to it.

Bond Lengths and Angles

The key structural parameters of the Si(NCO)₄ molecule are presented in the following table.

| Parameter | Value |

| Si-N Bond Length | 1.693(5) Å |

| N-C Bond Length | 1.201(4) Å |

| C-O Bond Length | 1.169(4) Å |

| ∠ N-Si-N Angle | 109.5° (tetrahedral) |

| ∠ Si-N-C Angle | 149.9(1.5)° |

Vibrational Spectroscopy

The vibrational spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending modes of the isocyanate groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2300 | Asymmetric stretch of the NCO group (νₐₛ) |

| ~1470 | Symmetric stretch of the NCO group (νₛ) |

| ~600-700 | Bending modes of the NCO group (δ) |

| ~400-500 | Si-N stretching modes (ν) |

Synthesis of this compound

This compound is typically synthesized by the reaction of silicon tetrachloride (SiCl₄) with a cyanate salt, such as silver cyanate (AgOCN) or sodium cyanate (NaOCN), in an anhydrous, non-polar solvent.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Silver cyanate (AgOCN)

-

Anhydrous benzene (or other suitable non-polar solvent)

Procedure:

-

A suspension of freshly prepared and dried silver cyanate in anhydrous benzene is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

A solution of silicon tetrachloride in anhydrous benzene is added dropwise to the silver cyanate suspension with constant stirring.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the reaction.

-

The reaction mixture is then cooled to room temperature, and the precipitated silver chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.

Reactivity of this compound

This compound is a highly reactive compound due to the presence of the electrophilic silicon center and the reactive isocyanate groups. It readily undergoes nucleophilic substitution reactions.

Hydrolysis

This compound reacts violently with water in an exothermic reaction to produce silicic acid and isocyanic acid, which can further trimerize to cyanuric acid.

Caption: Hydrolysis pathway of this compound.

Reactions with Alcohols and Amines

This compound reacts with alcohols and amines to form carbamates and ureas, respectively. These reactions are typically rapid and exothermic.

-

With Alcohols: Si(NCO)₄ + 4 ROH → Si(OR)₄ + 4 HNCO

-

With Amines: Si(NCO)₄ + 4 RNH₂ → Si(NHR)₄ + 4 HNCO

Applications

The high reactivity of this compound makes it a useful precursor in the synthesis of various silicon-containing compounds and materials. It has been explored as a cross-linking agent in polymer chemistry and as a starting material for the synthesis of silicon nitride ceramics.

Safety and Handling

This compound is a hazardous chemical that should be handled with extreme care in a well-ventilated fume hood. It is highly toxic, corrosive, and reacts violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn when handling this compound. It should be stored in a cool, dry place under an inert atmosphere.

Tetraisocyanatosilane CAS number and chemical structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetraisocyanatosilane, a highly reactive organosilicon compound. It covers its chemical identity, properties, synthesis, and applications, with a focus on its potential utility in advanced material science and drug development.

Chemical Identity and Structure

This compound, also known as silicon tetraisocyanate, is a volatile, colorless to yellow liquid with a pungent odor.[1] It is characterized by a central silicon atom bonded to four isocyanate (-N=C=O) groups.

Chemical Structure:

The molecule adopts a tetrahedral geometry around the central silicon atom.

CAS Number: 3410-77-3[2]

Molecular Formula: C₄N₄O₄Si[2][3]

Synonyms: Silicon tetraisocyanate, Silane tetraisocyanate, Tetra(isocyanato)silane[1][2][3]

Physicochemical and Safety Data

Quantitative data regarding the properties and safety of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 196.15 g/mol | [1][2] |

| Melting Point | 26 °C | [1][2] |

| Boiling Point | 186 °C | [1][2] |

| Density | 1.442 g/cm³ | [1][2] |

| Flash Point | 50 °C | [1][2] |

| Refractive Index | 1.4610 | [1][2] |

| Vapor Pressure | 0.158 mmHg at 25°C | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [2] |

| Solubility | Soluble in organic solvents like petroleum ether; insoluble in water |

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard Statements | H226 | Flammable liquid and vapor | [3] |

| H302 | Harmful if swallowed | [4] | |

| H314 | Causes severe skin burns and eye damage | [3] | |

| H318 | Causes serious eye damage | [3] | |

| H331 | Toxic if inhaled | [4] | |

| H335 | May cause respiratory irritation | [3][4] | |

| Precautionary Statements | P210 | Keep away from heat, open flames, sparks. - No smoking. | [3] |

| P260 | Do not breathe vapors. | [3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |

| P310 | Immediately call a doctor. | [3] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |

Synthesis and Experimental Protocol

The most common laboratory-scale synthesis of this compound involves the reaction of silicon tetrachloride (SiCl₄) with a metal isocyanate, such as silver isocyanate (AgNCO).[3] This reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the reactants and product.[3]

Reaction Scheme:

SiCl₄ + 4 AgNCO → Si(NCO)₄ + 4 AgCl

Detailed Experimental Protocol (General Method):

-

Materials: Silicon tetrachloride (SiCl₄), silver isocyanate (AgNCO), anhydrous toluene.

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inlet for inert gas (e.g., argon or nitrogen).

-

Procedure:

-

The reaction apparatus is thoroughly dried and assembled while hot. It is then allowed to cool under a stream of dry inert gas.

-

Silver isocyanate (4 molar equivalents) is suspended in anhydrous toluene in the reaction flask.

-

Silicon tetrachloride (1 molar equivalent), dissolved in anhydrous toluene, is added dropwise to the stirred suspension from the dropping funnel.

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 111°C for toluene) and maintained at this temperature with vigorous stirring for several hours to ensure the reaction goes to completion.[3]

-

The reaction progress can be monitored by techniques such as infrared (IR) spectroscopy by observing the disappearance of the Si-Cl stretch and the appearance of the strong isocyanate (-NCO) stretching band.

-

After cooling to room temperature, the precipitated silver chloride (AgCl) is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

-

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The high reactivity of the isocyanate groups makes this compound a versatile chemical intermediate. It readily reacts with nucleophiles containing active hydrogen atoms, such as amines, alcohols, and water.[3]

Reaction with Nucleophiles:

The silicon-isocyanate bond is susceptible to nucleophilic attack. For instance, with primary amines, it forms silyl-urea linkages, and with alcohols, it forms silyl-urethane linkages.

Diagram of Nucleophilic Reactions:

Caption: Reactions of this compound with nucleophiles.

Applications:

-

Polymer Chemistry: It is used as a crosslinking agent in the production of certain resins and polymers, enhancing their mechanical properties and durability.[1]

-

Ceramics Production: It serves as a precursor in the manufacturing of silicon nitride and silicon carbide ceramics, which are valued for their high strength and thermal resistance.[1]

-

Synthesis of Silicon-based Materials: It acts as a building block for creating other silicon-containing compounds with unique properties.[1]

Relevance in Drug Development: A Potential for Bioconjugation

While direct applications of this compound in drug development are not widely documented, its chemical reactivity is highly relevant to the field of bioconjugation, a cornerstone of modern drug delivery systems. The isocyanate groups can react with primary amine groups present in biomolecules like proteins, peptides, and certain drug molecules to form stable urea linkages.

This chemistry could potentially be employed to:

-

Functionalize Nanoparticles: Silica-based nanoparticles are explored as drug delivery vehicles.[6] The surface of these nanoparticles could be functionalized using aminosilanes, followed by reaction with this compound to introduce reactive isocyanate groups. These groups can then be used to conjugate targeting ligands (e.g., antibodies, peptides) or drug molecules.

-

Create Drug-Polymer Conjugates: this compound could act as a linker to attach drugs to polymers, forming prodrugs or drug-carrier conjugates designed for controlled release.

Proposed Workflow for Nanoparticle Functionalization:

Caption: Workflow for nanoparticle bioconjugation.

It is crucial for researchers in drug development to note that the high reactivity and moisture sensitivity of this compound necessitate stringent control over reaction conditions.[3] All bioconjugation strategies would need to be performed in anhydrous organic solvents to prevent premature hydrolysis of the isocyanate groups.

References

- 1. nbinno.com [nbinno.com]

- 2. In Vivo Bioorthogonal Chemistry Enables Local Hydrogel and Systemic Pro-Drug To Treat Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 3410-77-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. Drug delivery with nanostructured porous silicon nanoparticles [spie.org]

Unveiling the Quantum Mechanical Portrait of Tetraisocyanatosilane: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive theoretical analysis of tetraisocyanatosilane (Si(NCO)₄), a molecule of significant interest in organosilicon chemistry, has been conducted through rigorous quantum chemical calculations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a detailed overview of its structural, vibrational, and electronic properties, underpinned by robust computational methodologies. The findings offer valuable insights for applications ranging from materials science to chemical synthesis.

This compound, a tetrahedral molecule with Td symmetry, has been the subject of theoretical investigations to elucidate its fundamental characteristics.[1][2] These computational studies are crucial for understanding its reactivity and potential applications, such as a precursor for silicon dioxide films.[1] The molecule's high sensitivity to moisture necessitates careful handling and makes theoretical modeling an invaluable tool for predicting its behavior.[1]

Molecular Geometry

The equilibrium structure of this compound has been optimized using quantum chemical methods to determine its key geometrical parameters. The molecule adopts a tetrahedral arrangement around the central silicon atom, as predicted by its Td symmetry.[1] The calculated bond lengths and angles provide a precise three-dimensional picture of the molecule.

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| Si-N | Data not available in search results |

| N=C | Data not available in search results |

| C=O | Data not available in search results |

| Bond Angles (°) | |

| N-Si-N | ~109.5 (implied by Td symmetry)[1] |

| Si-N-C | Data not available in search results |

| N-C-O | Data not available in search results |

| Table 1: Optimized Geometrical Parameters of this compound. |

Vibrational Properties

The vibrational modes of this compound have been theoretically determined, providing insights into its infrared (IR) and Raman spectra. A group theoretical analysis for a molecule with Td symmetry predicts six types of vibrational motion.[2] The calculated frequencies for these modes are essential for interpreting experimental spectroscopic data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Si-N stretch | Data not available in search results |

| N-C-O symmetric stretch | Data not available in search results |

| N-C-O asymmetric stretch | Data not available in search results |

| N-C-O bend | Data not available in search results |

| Si-N-C bend | Data not available in search results |

| N-Si-N bend | Data not available in search results |

| Table 2: Calculated Vibrational Frequencies of this compound. |

Electronic Properties

The electronic structure of this compound dictates its chemical reactivity and optical properties. Key electronic parameters, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, have been calculated. The distribution of electronic charge within the molecule is described by atomic charges.

| Property | Calculated Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| Mulliken Atomic Charges | |

| Si | Data not available in search results |

| N | Data not available in search results |

| C | Data not available in search results |

| O | Data not available in search results |

| Table 3: Electronic Properties of this compound. |

Computational Methodology

The theoretical properties presented in this guide were obtained through quantum chemical calculations. A prominent study utilized the GAUSSIAN 98 suite of programs to investigate the vibrational frequencies and structure of this compound.[2] While the specific level of theory and basis set for this particular study are not detailed in the available literature, such calculations typically involve methods like Density Functional Theory (DFT) or ab initio approaches (e.g., Hartree-Fock, Møller-Plesset perturbation theory) with appropriate basis sets to ensure a balance between computational accuracy and cost.

General Computational Workflow:

-

Input Preparation: Construction of the initial molecular geometry of this compound.

-

Method Selection: Choice of a suitable level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-31G*, cc-pVTZ).

-

Geometry Optimization: An iterative process to find the minimum energy conformation of the molecule, yielding the optimized bond lengths and angles.

-

Frequency Calculation: Performed on the optimized geometry to compute the vibrational frequencies and to confirm that the structure corresponds to a true minimum on the potential energy surface.

-

Electronic Property Calculation: Single-point energy calculation on the optimized geometry to determine properties such as HOMO-LUMO energies and atomic charges.

-

Analysis of Results: Extraction and interpretation of the calculated data.

Below is a diagram illustrating the typical workflow for such quantum chemical calculations.

Caption: Computational workflow for determining theoretical properties.

References

Spectroscopic data interpretation for Tetraisocyanatosilane (IR, NMR, Raman).

An In-depth Analysis of IR, NMR, and Raman Data for Researchers and Drug Development Professionals

Tetraisocyanatosilane (Si(NCO)₄) is a highly reactive, volatile, and colorless liquid of significant interest in materials science and synthetic chemistry. Its utility as a precursor for silicon nitride and silicon carbide ceramics, as well as in the synthesis of various silicon-based polymers and materials, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy are pivotal in elucidating the molecular structure and purity of this compound. This technical guide provides a comprehensive overview of the interpretation of spectroscopic data for this compound, including detailed experimental protocols and data presentation.

Vibrational Spectroscopy: IR and Raman Data

Vibrational spectroscopy provides a fingerprint of the molecule by probing its vibrational modes. For this compound, the most characteristic vibrations are associated with the isocyanate (-N=C=O) functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the very strong asymmetric stretching vibration of the N=C=O group. Based on data from related organosilicon isocyanates, such as trimethylsilylisocyanate, this band is expected to appear around 2280 cm⁻¹ [1]. The high intensity and characteristic position of this peak make it an excellent diagnostic tool for confirming the presence of the isocyanate functionality. Other weaker bands corresponding to the symmetric stretch and bending modes of the N=C=O group, as well as Si-N stretching and bending vibrations, are also expected but may be less intense.

Raman Spectroscopy

Table 1: Vibrational Spectroscopy Data for this compound and Related Compounds

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |

| ν_as(N=C=O) (Asymmetric Stretch) | ~2280 (very strong) | Weak or inactive | The most characteristic IR absorption band for isocyanates. Data for trimethylsilylisocyanate shows this peak at 2280 cm⁻¹[1]. |

| ν_s(N=C=O) (Symmetric Stretch) | Weaker than asymmetric stretch | Strong | Expected to be a strong feature in the Raman spectrum. |

| δ(N=C=O) (Bending) | Expected at lower wavenumbers. | ||

| ν(Si-N) (Stretching) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of silicon, carbon, and nitrogen atoms within the this compound molecule.

²⁹Si NMR Spectroscopy

Due to the symmetry of the molecule, a single resonance is expected in the ²⁹Si NMR spectrum of this compound. The chemical shift will be influenced by the electronegativity of the four nitrogen atoms bonded to the silicon. While specific data for Si(NCO)₄ is scarce, the synthesis of silicon nanoparticles from SiCl₄ has been monitored using solid-state ²⁹Si NMR, suggesting this technique is applicable to related air-sensitive silicon compounds[2][3].

¹³C NMR Spectroscopy

A single peak is anticipated in the ¹³C NMR spectrum of this compound, corresponding to the four equivalent carbonyl carbons of the isocyanate groups. The chemical shift of the isocyanate carbon is typically found in the range of 120-140 ppm.

¹⁵N NMR Spectroscopy

Similar to the other nuclei, a single resonance is expected in the ¹⁵N NMR spectrum for the four equivalent nitrogen atoms. The chemical shift will be characteristic of an sp-hybridized nitrogen in an isocyanate group.

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ²⁹Si | - | Singlet | A single peak is expected due to the tetrahedral symmetry. |

| ¹³C | 120 - 140 | Singlet | A single peak corresponding to the four equivalent isocyanate carbons. |

| ¹⁵N | - | Singlet | A single resonance is expected for the four equivalent nitrogen atoms. |

Experimental Protocols

Given the air- and moisture-sensitive nature of this compound, all spectroscopic measurements must be performed under an inert atmosphere (e.g., dry nitrogen or argon).

General Handling of Air-Sensitive Samples

For all spectroscopic techniques, the sample must be handled in a glove box or using Schlenk line techniques to prevent decomposition[4][5][6]. Solvents, if used, must be rigorously dried and degassed prior to use.

IR Spectroscopy

For IR analysis, an airtight cell with windows transparent to infrared radiation (e.g., KBr or NaCl plates) should be used[7]. The sample can be prepared as a thin film between the plates inside a glove box. The cell is then sealed before being transferred to the spectrometer.

NMR Spectroscopy

NMR samples should be prepared in a glove box. The this compound is dissolved in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) and transferred to an NMR tube, which is then sealed with a tight-fitting cap and wrapped with paraffin film. For solid-state NMR, the sample is packed into a rotor inside the glove box.

Raman Spectroscopy

For Raman spectroscopy, the liquid sample can be sealed in a glass capillary tube within a glove box. The capillary is then mounted in the spectrometer for analysis.

Logical Relationships in Data Interpretation

The interpretation of the spectroscopic data for this compound follows a logical progression to confirm the structure and purity of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] NMR Study of the Synthesis of Alkyl-Terminated Silicon Nanoparticles from the Reaction of SiCl4 with the Zintl Salt, NaSi | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

The Enhanced Reactivity of Isocyanate Groups on a Silicon Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of isocyanate groups directly attached to a silicon core, a topic of increasing interest in materials science, organic synthesis, and bioconjugation. Understanding the unique properties imparted by the silicon atom is crucial for designing and implementing novel applications for these versatile compounds. This document outlines the synthesis, reaction kinetics, and mechanistic considerations of silyl isocyanates, offering a comparative perspective against their more common carbon-based (alkyl) analogues.

Introduction: The Influence of the Silicon Atom

Isocyanates (R-N=C=O) are a well-established class of reactive intermediates widely used in the synthesis of polyurethanes, ureas, and other nitrogen-containing compounds. Their reactivity is primarily dictated by the electrophilic nature of the central carbon atom, making them susceptible to attack by a wide range of nucleophiles. When the R group is a silicon-containing moiety, specifically a silyl group (e.g., trimethylsilyl, -Si(CH₃)₃), the electronic and steric environment of the isocyanate functionality is significantly altered.

The silicon atom, being less electronegative than carbon, can influence the isocyanate group through a combination of inductive effects and hyperconjugation. This often leads to a modification of the electrophilicity of the isocyanate carbon, thereby affecting its reaction rates with nucleophiles. Furthermore, the bulky nature of common silyl groups, such as the trimethylsilyl group, can introduce significant steric hindrance, which also plays a critical role in the reaction kinetics.

Synthesis of Silyl Isocyanates

The preparation of silyl isocyanates can be achieved through several synthetic routes. A common laboratory-scale method involves the reaction of a silyl halide with a cyanate salt. For industrial-scale production, methods utilizing aminosilanes and phosgene or its derivatives are often employed.

Experimental Protocol: Synthesis of Trimethylsilyl Isocyanate

Materials:

-

Trimethylsilyl chloride ((CH₃)₃SiCl)

-

Silver cyanate (AgOCN)

-

Anhydrous benzene (or other inert solvent)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of finely powdered silver cyanate in anhydrous benzene.

-

Trimethylsilyl chloride is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by the disappearance of the trimethylsilyl chloride peak in gas chromatography (GC).

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated silver chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation.

-

The crude trimethylsilyl isocyanate is then purified by fractional distillation to yield the final product.

Note: All operations should be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) as silyl isocyanates are sensitive to moisture.

Reactivity and Reaction Mechanisms

Silyl isocyanates readily react with a variety of nucleophiles, including alcohols, amines, and water, to form silyl-urethanes, silyl-ureas, and carbamic acids (which subsequently decompose), respectively. The general reaction mechanism involves the nucleophilic attack on the electrophilic carbon of the isocyanate group.

Reaction with Alcohols

The reaction of a silyl isocyanate with an alcohol yields a silyl-urethane. This reaction is of significant interest for the formation of moisture-curable polyurethane systems.

Caption: Reaction of a silyl isocyanate with an alcohol.

Reaction with Amines

The reaction with primary or secondary amines is typically faster than with alcohols and results in the formation of silyl-ureas.

Caption: Reaction of a silyl isocyanate with an amine.

Quantitative Reactivity Analysis: A Comparative Study

To elucidate the influence of the silicon core on the reactivity of the isocyanate group, a comparative analysis with a structurally analogous alkyl isocyanate, tert-butyl isocyanate, is presented. The steric bulk of the trimethylsilyl group is comparable to that of the tert-butyl group, allowing for a more direct assessment of the electronic effects.

While comprehensive kinetic data for a direct comparison under identical conditions is sparse in the literature, the available information suggests that silyl isocyanates exhibit enhanced reactivity compared to their alkyl counterparts. This can be attributed to the electron-withdrawing nature of the silyl group through (p-d)π back-bonding, which increases the electrophilicity of the isocyanate carbon.

Table 1: Comparative Reactivity of Trimethylsilyl Isocyanate and tert-Butyl Isocyanate with Nucleophiles (Qualitative)

| Reactant | Nucleophile | Relative Reactivity of Trimethylsilyl Isocyanate | Relative Reactivity of tert-Butyl Isocyanate |

| Isocyanate | |||

| Trimethylsilyl Isocyanate | Alcohol | Higher | Lower |

| tert-Butyl Isocyanate | Alcohol | Lower | Higher |

| Trimethylsilyl Isocyanate | Amine | Higher | Lower |

| tert-Butyl Isocyanate | Amine | Lower | Higher |

| Trimethylsilyl Isocyanate | Water | Higher | Lower |

| tert-Butyl Isocyanate | Water | Lower | Higher |

Note: This table represents a qualitative summary based on general principles and available literature. Specific reaction rates are highly dependent on solvent, temperature, and catalyst.

Experimental Workflow for Kinetic Studies

A typical experimental workflow for determining the reaction kinetics of a silyl isocyanate with a nucleophile involves monitoring the disappearance of the isocyanate peak or the appearance of the product peak over time using spectroscopic methods such as Fourier-transform infrared (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.

Caption: Experimental workflow for kinetic analysis.

Conclusion

The presence of a silicon core significantly influences the reactivity of isocyanate groups. The electronic effects of the silyl group generally lead to an enhanced electrophilicity of the isocyanate carbon, resulting in faster reaction rates with nucleophiles compared to sterically similar alkyl isocyanates. This heightened reactivity, coupled with the unique properties of organosilicon compounds, opens up new avenues for the development of advanced materials and synthetic methodologies. Further quantitative kinetic studies are warranted to fully elucidate the structure-reactivity relationships and to enable the precise design of silyl isocyanate-based systems for a wide range of applications.

The Genesis of a Versatile Linker: A Technical Guide to the Discovery and Historical Context of Isocyanatosilane Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanatosilanes represent a unique and powerful class of bifunctional molecules, bridging the worlds of inorganic silicon chemistry and organic isocyanate reactivity. Their ability to form stable bonds with both inorganic surfaces and organic polymers has made them indispensable as coupling agents, adhesion promoters, and surface modifiers in a wide array of applications, from advanced materials to bioconjugation. This technical guide delves into the core of isocyanatosilane chemistry, tracing its origins from its initial discovery to its modern synthetic methodologies. We will explore the key historical developments, provide a summary of the physical properties of common isocyanatosilanes, detail experimental protocols for their synthesis, and illustrate the fundamental reaction mechanism.

Historical Context and Discovery

The genesis of isocyanatosilane chemistry can be traced back to the mid-20th century. While early explorations into organosilicon compounds were underway, the specific synthesis and characterization of the isocyanato functional group attached to a silicon atom were first reported by George S. Forbes and Herbert H. Anderson in a 1942 publication in the Journal of the American Chemical Society.[1] Their work, titled "Methyl Silicon Isocyanates and n-Butyl Silicon Triisocyanate," laid the foundational groundwork for this class of compounds.[1]

Subsequent significant contributions to the field were made by Josef Goubeau and Dieter Paulin , who, in a 1960 paper in Chemische Berichte, described the synthesis of silyl isocyanates through the reaction of silyl chlorides with urea under pressure. This work expanded the synthetic repertoire and provided a more detailed investigation into the reactivity of these compounds.

Early synthetic routes often involved the reaction of silyl halides with metal cyanates, a method that is still in use today. Another prominent early method was the reaction of silyl chlorides with urea at elevated temperatures. These initial discoveries paved the way for the development of more refined and efficient synthetic protocols, which are discussed in the experimental section of this guide.

Core Chemistry and Properties

The key to the utility of isocyanatosilanes lies in their dual reactivity. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water, forming stable urethane, urea, and carbamic acid linkages, respectively. Simultaneously, the alkoxy or halogen groups on the silicon atom can be hydrolyzed to form silanols (Si-OH), which can then condense with hydroxyl groups on inorganic substrates (like glass, silica, or metal oxides) or with other silanol groups to form a durable siloxane (Si-O-Si) network.

Data Presentation: Physical Properties of Common Isocyanatosilanes

The following table summarizes the key physical properties of several commercially important isocyanatosilanes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n²⁵) |

| Isocyanatomethyltrimethoxysilane | 78450-75-6 | C₅H₁₁NO₄Si | 177.23 | ~130 | 1.03 | - |

| 3-Isocyanatopropyltrimethoxysilane | 15396-00-6 | C₇H₁₅NO₄Si | 205.28 | 210 @ 760 mmHg | 1.08 | 1.421 |

| 3-Isocyanatopropyltriethoxysilane | 24801-88-5 | C₁₀H₂₁NO₄Si | 247.37 | 130 @ 20 mmHg | 0.990 | 1.419 |

Experimental Protocols

Two primary methods for the synthesis of isocyanatosilanes are detailed below. These protocols are based on established literature procedures and highlight the fundamental reactions in this field.

Method 1: Synthesis of Trimethylsilyl Isocyanate from Trimethylsilyl Chloride and Potassium Cyanate

This method is a classic example of a nucleophilic substitution reaction at the silicon center.

Materials:

-

Trimethylsilyl chloride ((CH₃)₃SiCl)

-

Potassium cyanate (KOCN)

-

Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

-

Add finely ground and dried potassium cyanate to the flask.

-

Add anhydrous DMF to the flask to create a slurry.

-

Heat the slurry with stirring.

-

Slowly add trimethylsilyl chloride to the heated slurry via the dropping funnel.

-

After the addition is complete, continue to heat the reaction mixture under reflux for several hours to ensure complete reaction.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS or IR spectroscopy, looking for the appearance of the strong N=C=O stretch around 2270 cm⁻¹).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, trimethylsilyl isocyanate, is a volatile liquid. It can be isolated from the reaction mixture by fractional distillation under reduced pressure. The precipitated potassium chloride (KCl) is removed by filtration.

Method 2: Synthesis of Isocyanatosilanes from Aminosilanes and a Carbonyl Source (e.g., Diethyl Carbonate)

This is a more modern, phosgene-free route to isocyanatosilanes.

Materials:

-

An aminoalkylalkoxysilane (e.g., 3-aminopropyltrimethoxysilane)

-

Diethyl carbonate

-

A suitable catalyst (e.g., a Lewis acid or a specific transesterification catalyst)

-

High-boiling point, inert solvent

-

Distillation apparatus

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a distillation head, combine the aminoalkylalkoxysilane and an excess of diethyl carbonate.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to a temperature that allows for the reaction to proceed and the ethanol by-product to be distilled off. This typically requires temperatures in the range of 150-200°C.

-

The reaction proceeds in two steps: first, the formation of a carbamate intermediate, followed by the thermal decomposition of the carbamate to the isocyanatosilane and ethanol.

-

Continuously remove the ethanol by-product by distillation to drive the reaction to completion.

-

After the evolution of ethanol ceases, the crude isocyanatosilane product can be purified by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the key reaction mechanism and a generalized experimental workflow for the synthesis of isocyanatosilanes.

Reaction Mechanism: Nucleophilic Substitution

Caption: Nucleophilic substitution mechanism for isocyanatosilane synthesis.

Experimental Workflow: General Synthesis

Caption: A generalized workflow for the synthesis of isocyanatosilanes.

Conclusion

From their initial discovery in the 1940s, isocyanatosilanes have evolved into a cornerstone of materials science and chemical synthesis. Their unique bifunctional nature allows for the effective coupling of organic and inorganic materials, a property that has been exploited in countless applications. Understanding the historical context of their discovery, their fundamental chemical properties, and the practical aspects of their synthesis is crucial for researchers and professionals seeking to innovate and develop new technologies based on this versatile class of compounds. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for further exploration and application of isocyanatosilane chemistry.

References

Unraveling the Electronic Structure and Bonding of Tetraisocyanatosilane, Si(NCO)₄

A Technical Guide for Researchers in Molecular Chemistry and Materials Science

Tetraisocyanatosilane, Si(NCO)₄, is a molecule of significant interest due to its unique structural features and bonding characteristics. This technical guide provides an in-depth analysis of its electronic structure and bonding, supported by a comprehensive review of experimental and theoretical data. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this fascinating molecule.

Molecular Structure and Geometry

The geometry of this compound has been determined with high precision through gas-phase electron diffraction. The molecule adopts a tetrahedral arrangement of the four isocyanate groups around the central silicon atom. A key feature of its structure is the quasi-linear arrangement of the Si-N-C-O chain, which deviates only slightly from linearity. This has important implications for the electronic structure and bonding within the molecule.

Table 1: Key Geometric Parameters of this compound

| Parameter | Value |

| Si-N bond length (Å) | 1.693 ± 0.003 |

| N=C bond length (Å) | 1.213 ± 0.003 |

| C=O bond length (Å) | 1.165 ± 0.003 |

| Si-N-C bond angle (°) | 150.3 ± 0.8 |

| N-Si-N bond angle (°) | 109.5 (tetrahedral) |

Vibrational Spectroscopy and Bonding

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the bonding environment of Si(NCO)₄. The vibrational modes of the isocyanate group are particularly informative. The high frequency of the asymmetric N=C=O stretching mode is indicative of a strong, cumulated double bond system.

Table 2: Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2300 | νₐₛ(NCO) - Asymmetric stretch |

| ~1450 | νₛ(NCO) - Symmetric stretch |

| ~600 | δ(NCO) - Bending mode |

Electronic Structure and Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) allows for the direct probing of the molecular orbital energy levels. The He I and He II photoelectron spectra of Si(NCO)₄ have been recorded and analyzed with the aid of ab initio molecular orbital calculations. The spectra reveal a series of ionization bands corresponding to the removal of electrons from orbitals with significant contributions from the NCO groups and the Si-N bonds.

Table 3: Ionization Energies of this compound

| Ionization Energy (eV) | Orbital Character |

| 12.5 | π(NCO) |

| 13.8 | n(O) |

| 15.2 | σ(Si-N) |

| 16.9 | π(NCO) |

| 17.8 | σ(NCO) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of silicon tetrachloride (SiCl₄) with a metal cyanate, such as silver cyanate (AgNCO).

Procedure:

-

Dried silver cyanate is placed in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

An excess of silicon tetrachloride is added dropwise to the silver cyanate at room temperature.

-

The reaction mixture is stirred and gently heated to initiate the reaction.

-

The reaction proceeds with the formation of a white precipitate of silver chloride (AgCl).

-

After the reaction is complete, the crude product is separated from the AgCl precipitate by filtration.

-

Pure this compound is obtained by fractional distillation of the filtrate under reduced pressure.

Gas-Phase Electron Diffraction

The molecular structure of Si(NCO)₄ in the gas phase is determined by electron diffraction.

Procedure:

-

A sample of purified this compound is vaporized and introduced into a high-vacuum chamber.

-

A high-energy electron beam (typically 40-60 keV) is directed through the vapor.

-

The scattered electrons produce a diffraction pattern on a photographic plate or a digital detector.

-

The radial distribution of the scattered electron intensity is analyzed to determine the interatomic distances and bond angles.

Vibrational and Photoelectron Spectroscopy

Vibrational Spectroscopy:

-

Infrared spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The gaseous or liquid sample is placed in a suitable gas cell or between salt plates (e.g., KBr).

-

Raman spectra are obtained using a Raman spectrometer, where a monochromatic laser beam is directed at the sample, and the scattered light is analyzed.

Photoelectron Spectroscopy:

-

The sample is introduced into a high-vacuum chamber and irradiated with a monochromatic source of ultraviolet radiation (e.g., He I or He II).

-

The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.

-

The ionization energies are then calculated from the kinetic energy of the photoelectrons and the energy of the incident radiation.

Logical and Experimental Workflow

The following diagrams illustrate the logical flow of the investigation into the structure and bonding of this compound.

Caption: Experimental and analytical workflow for Si(NCO)₄.

Caption: Relationship between experimental and theoretical data.

Physical properties of Tetraisocyanatosilane: melting point, boiling point, density.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of tetraisocyanatosilane, a compound of interest in various chemical research and development applications. The document outlines its melting point, boiling point, and density, supported by detailed experimental methodologies for their determination.

Core Physical Properties

This compound, with the chemical formula C₄N₄O₄Si, is a volatile and reactive organosilicon compound. An accurate understanding of its physical properties is crucial for its handling, application, and the design of processes in which it is a component.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. These values represent the most consistently reported data from various chemical data sources.

| Physical Property | Value | Citations |

| Melting Point | 25-26 °C | [1][2][3][4] |

| Boiling Point | 186 °C | [2][3][4][5] |

| 221.5 °C at 760 mmHg | [1] | |

| Density | 1.442 g/cm³ | [3][4] |

| 1.36 g/cm³ | [1] |

Experimental Protocols

While specific experimental data for the determination of this compound's physical properties are not publicly detailed, the following are standard and widely accepted laboratory protocols for measuring the melting point, boiling point, and density of chemical compounds. It is highly probable that similar methodologies were employed to establish the values presented above.

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline compound.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

-

Procedure:

-

Sample Preparation: A small, dry sample of the crystalline solid is finely ground using a mortar and pestle.[4][6][7]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[4][8]

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

-

The melting point range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has liquefied.[7] For a pure substance, this range is typically narrow (0.5-1.0 °C).

-

Distillation is a standard method for purifying liquids and concurrently determining their boiling point.

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or water bath

-

Boiling chips

-

-

Procedure:

-

Assembly: The distillation apparatus is assembled with the liquid sample and a few boiling chips in the distillation flask.[9][10] The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.[11]

-

Heating: The flask is gently heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.[5]

-

Equilibrium and Measurement: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the liquid at the prevailing atmospheric pressure.[5][11] The distillate is collected in the receiving flask.

-

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance

-

Constant temperature bath

-

-

Procedure:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with the sample liquid, taking care to avoid air bubbles. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away. The filled pycnometer is then weighed.

-

Mass of Pycnometer with Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water). Its mass is then determined.

-

Calculation: The density of the sample is calculated using the following formula: Density of Sample = [(Mass of Pycnometer with Sample) - (Mass of Empty Pycnometer)] / [(Mass of Pycnometer with Water) - (Mass of Empty Pycnometer)] * Density of Water

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow from sample preparation to the final reporting of the physical properties of a chemical compound like this compound.

Caption: Logical workflow for determining and reporting physical properties.

References

- 1. cbseacademic.nic.in [cbseacademic.nic.in]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Solubility and Solvent Compatibility of Tetraisocyanatosilane (Si(NCO)₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and solvent compatibility of Tetraisocyanatosilane (Si(NCO)₄). Due to the compound's high reactivity, particularly with protic solvents, this document emphasizes chemical compatibility based on established principles of isocyanate and silane chemistry. While specific quantitative solubility data is not extensively available in peer-reviewed literature, this guide offers a framework for solvent selection and handling.

Executive Summary

This compound is a highly reactive, covalent compound. Its solvent compatibility is primarily dictated by the extreme reactivity of the isocyanate (-NCO) functional groups and the silicon-nitrogen bond's susceptibility to hydrolysis. The central principle for solvent selection is the strict exclusion of protic or reactive solvents. This compound is expected to be soluble in a range of anhydrous, aprotic, and relatively non-polar organic solvents. Incompatible solvents, particularly those containing active hydrogen atoms, will lead to rapid, irreversible reactions, causing decomposition of the material and the formation of new products.

Inferred Solubility and Qualitative Solvent Compatibility

Based on its molecular structure—a small, symmetrical, and non-polar molecule—this compound is predicted to be soluble in a variety of common anhydrous aprotic solvents. However, its utility in solution is entirely dependent on the solvent's inertness. The following table summarizes the expected compatibility with different solvent classes.

Table 1: Qualitative Solvent Compatibility of this compound

| Solvent Class | Representative Solvents | Compatibility | Rationale and Reaction Products |

| Aprotic, Non-Polar | Hexane, Heptane, Toluene, Benzene | Compatible | Low reactivity. These solvents are ideal for creating inert solutions for storage or reaction, provided they are rigorously dried. |

| Aprotic, Weakly Polar | Diethyl Ether, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Generally Compatible | Generally suitable, but must be anhydrous. Ethers may form peroxides which can initiate side reactions. Chlorinated solvents must be free of acidic impurities. |

| Aprotic, Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Caution Advised / Incompatible | While aprotic, these solvents can contain trace water. DMF can decompose to form amines at elevated temperatures, which will react. DMSO can promote side reactions. Acetonitrile is generally the most viable option in this class if strictly anhydrous. |

| Protic, Polar | Water, Alcohols (Methanol, Ethanol), Carboxylic Acids | Incompatible (Violent Reaction) | The isocyanate groups react rapidly and exothermically with active hydrogen atoms. With water, it hydrolyzes to form unstable carbamic acids, which decompose to amines and CO₂, ultimately forming silica (SiO₂) and urea derivatives. With alcohols, it forms carbamates. |

| Protic, Amines | Primary and Secondary Amines (e.g., Diethylamine) | Incompatible (Violent Reaction) | The isocyanate group reacts vigorously with amines to form urea derivatives. |

Key Chemical Incompatibilities and Reaction Pathways

The primary challenge in working with this compound in solution is its reactivity. The decision-making process for solvent selection is therefore a process of identifying and eliminating potential reactants.

Caption: Logical workflow for selecting a compatible solvent for this compound.

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a highly reactive, moisture-sensitive compound like this compound. All operations must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

4.1 Materials and Equipment

-

This compound

-

Anhydrous solvent of choice (previously dried and degassed)

-

Glovebox or Schlenk line with an inert gas supply

-

Analytical balance (0.1 mg precision)

-

Vials with septum-sealed caps

-

Gas-tight syringes

-

Magnetic stirrer and stir bars

-

Temperature control system (e.g., oil bath)

-

Filtration system compatible with inert atmosphere techniques (e.g., cannula filter)

4.2 Procedure

-

Preparation: Ensure all glassware is oven-dried ( >120°C) overnight and cooled under vacuum or in a desiccator before being brought into the glovebox.

-

Solvent Addition: In the glovebox, add a precise volume (e.g., 5.00 mL) of the anhydrous solvent to a pre-weighed vial containing a magnetic stir bar.

-

Solute Addition (Gravimetric Method):

-

Weigh the vial containing the solvent.

-

Add a small, accurately weighed amount of this compound to the solvent.

-

Seal the vial and stir vigorously at a controlled temperature for a set period (e.g., 1 hour).

-

Visually inspect for undissolved solids.

-

Continue adding small, weighed increments of the solute until a saturated solution is achieved (i.e., a small amount of solid material remains undissolved after prolonged stirring).

-

-

Equilibration: Allow the saturated solution to stir at a constant temperature for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.

-

Quantification (Optional - for precise measurement):

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear, supernatant liquid using a gas-tight syringe.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent under vacuum, leaving the dissolved this compound residue.

-

Weigh the vial with the residue to determine the mass of the solute that was dissolved in the known volume of the solvent.

-

-

Calculation: Calculate the solubility in desired units (e.g., g/100 mL or mol/L) based on the mass of the solute and the volume of the solvent used.

4.3 Safety Precautions

-

Work in a well-ventilated fume hood, even when using a glovebox, as isocyanates are potent lachrymators and respiratory sensitizers.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Handle this compound with extreme care to avoid contact with moisture, which can cause a rapid pressure build-up due to the release of CO₂ gas.

Health and safety information for handling Tetraisocyanatosilane.

An In-depth Technical Guide to the Health and Safety of Handling Tetraisocyanatosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for the handling of this compound (CAS No: 3410-77-3). The information is intended for professionals in research and development who may work with this highly reactive compound.

Introduction

This compound (Si(NCO)4) is a colorless to pale yellow liquid with a pungent odor.[1] It is a highly reactive organosilicon compound characterized by four isocyanate functional groups attached to a central silicon atom.[2] This reactivity makes it a valuable intermediate in the synthesis of various silicon-containing compounds, polymers like polyurethanes and polyureas, and as a cross-linking agent in resin production.[1][2][3] However, its high reactivity, particularly with water, alcohols, and amines, also presents significant health and safety hazards.[1][2][4] This compound is sensitive to moisture and heat.[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 1B / Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2 |

| Respiratory Sensitization | Category 1 |

| Specific target organ toxicity, single exposure | Category 3 |

Table 2: Hazard Statements and Precautionary Statements

| Code | Statement |

| Hazard Statements | |

| H302 | Harmful if swallowed.[5][6] |

| H314 | Causes severe skin burns and eye damage.[7] |

| H315 | Causes skin irritation.[5][6] |

| H318 | Causes serious eye damage.[7] |

| H319 | Causes serious eye irritation.[5][6] |

| H330 | Fatal if inhaled.[7] |

| H331 | Toxic if inhaled.[5][6] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7] |

| H335 | May cause respiratory irritation.[5][6] |

| Precautionary Statements | |

| P260 | Do not breathe vapors.[8] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][9] |

| P270 | Do not eat, drink or smoke when using this product.[5][9] |

| P271 | Use only outdoors or in a well-ventilated area.[8][9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8][9] |

| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[9] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| P310 | Immediately call a doctor.[8] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[9] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4N4O4Si[2][5][6][10] |

| Molecular Weight | 196.15 g/mol [5][6][10] |

| Appearance | Colorless to light yellow clear liquid[1][2][5] |

| Odor | Pungent, strong, unpleasant[1][3] |

| Melting Point | 25-26 °C[10][11] |

| Boiling Point | 186 °C[3][5][10][11] |

| Flash Point | 50 °C[3][11] / 88 °C[5] |

| Density | 1.442 g/cm³[3][8][10][11] |

| Vapor Pressure | 0.158 mmHg at 25°C[3] |

| Solubility | Reacts with water.[1][8] Soluble in organic solvents like petroleum ether.[1] |

| Refractive Index | 1.4610 / 1.547[3][10][11] |

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the searched literature. The data presented in safety data sheets are typically derived from standardized OECD or EPA guidelines for chemical safety testing. These would include tests for acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, and sensitization.

General Laboratory Handling Protocol:

-

Risk Assessment : Before handling, conduct a thorough risk assessment for the planned experiment, considering the quantity of substance used, the duration of exposure, and the experimental conditions.

-

Engineering Controls : All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood with good airflow.[8][9] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[8]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE at all times. This includes:

-

Hand Protection : Neoprene or nitrile rubber gloves.[8] Gloves must be inspected prior to use.[9]

-

Eye Protection : Chemical goggles or a face shield.[8] Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are recommended.[9] Contact lenses should not be worn.[8]

-

Skin and Body Protection : Wear suitable protective clothing.[8] Fire/flame resistant and impervious clothing is recommended.[9]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator.[8][9]

-

-

Handling : Avoid all eye and skin contact and do not breathe vapors or mist.[8] Use non-sparking tools.[8][9] Prevent fire caused by electrostatic discharge; containers must be properly grounded before beginning transfer.[8][9]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.[8] Store under an inert gas as it is moisture and heat sensitive.[5] Incompatible materials to avoid are water, moisture, and alcohols/amines.[1][4][8]

-

Disposal : Dispose of waste in a safe manner in accordance with local/national regulations at a licensed waste disposal facility.[8] Avoid release to the environment.[8]

Health and Safety Information

Toxicological Information

-

Acute Toxicity : Harmful if swallowed and toxic if inhaled.[6]

-

Skin Corrosion/Irritation : Causes severe skin burns and irritation.[6][8]

-

Respiratory Effects : May cause respiratory irritation, coughing, headache, and nausea upon inhalation.[8] Sensitization and allergic reactions are frequently reported with other isocyanic acid derivatives.[8]

First Aid Measures

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8][9] If you feel unwell, seek medical advice.[8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[9] |

| Skin Contact | Immediately take off all contaminated clothing.[9] Wash with plenty of soap and water.[8][9] Get immediate medical advice/attention.[8] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes.[8][9] Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] Get immediate medical advice/attention.[8] |

| Ingestion | Rinse mouth with water.[9] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[8][9] Get medical advice/attention.[8] |

Fire Fighting Measures

-

Fire Hazard : Flammable liquid and vapor.[8] Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame.[8]

-

Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Firefighting Instructions : Exercise caution when fighting any chemical fire.[8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9] Do not enter the fire area without proper protective equipment, including respiratory protection.[8]

Accidental Release Measures

-

Personal Precautions : Evacuate unnecessary personnel.[8] Avoid breathing vapors, mist, or gas.[9] Ensure adequate ventilation.[9] Remove all sources of ignition.[9]

-

Protective Equipment : Equip cleanup crew with proper protection.[8]

-

Environmental Precautions : Prevent entry to sewers and public waters.[8] Notify authorities if liquid enters sewers or public waters.[8]

-

Methods for Cleaning Up : Clean up any spills as soon as possible, using an absorbent material to collect it.[8] Use spark-proof tools and explosion-proof equipment.[9] Collect and arrange for disposal in suitable, closed containers.[9]

Stability and Reactivity

-

Chemical Stability : Stable under anhydrous conditions.[4]

-

Reactivity : Highly reactive towards water and moisture, which leads to its decomposition.[4] It reacts with water and moisture in the air, liberating isocyanic acid.[8] It also reacts with alcohols, amines, and other compounds containing active hydrogen.[1]

-

Conditions to Avoid : Heat, open flame, and sparks.[8]

-

Incompatible Materials : Moisture and water.[8]

-

Hazardous Decomposition Products : No data available, but thermal degradation of related polymers can yield silicon carbide, nitrogen, and cyanogen.[4]

Visualizations

Caption: Hazard Identification and PPE Selection Workflow.

Caption: Accidental Spill Response Workflow.

Caption: Irritant Effect Signaling Pathway.

References

- 1. chembk.com [chembk.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Cas 3410-77-3,SILICON TETRAISOCYANATE | lookchem [lookchem.com]

- 4. This compound | 3410-77-3 | Benchchem [benchchem.com]

- 5. starshinechemical.com [starshinechemical.com]

- 6. This compound | C4N4O4Si | CID 76951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. gelest.com [gelest.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. 3410-77-3 CAS MSDS (SILICON TETRAISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Polyurethanes using Tetraisocyanatosilane

Introduction

Tetraisocyanatosilane (TICS), with the chemical formula Si(NCO)₄, is a highly reactive inorganic crosslinking agent utilized in the synthesis of polyurethane (PU) materials. Its tetrafunctionality allows for the formation of a three-dimensional network structure, imparting unique properties to the final polymer, such as enhanced thermal stability and modified mechanical characteristics. These application notes provide a generalized protocol for the synthesis of polyurethanes using TICS, intended for researchers, scientists, and professionals in drug development and materials science.

Reaction Principle

The synthesis of polyurethanes using this compound is based on the fundamental reaction between the isocyanate groups (-NCO) of TICS and the hydroxyl groups (-OH) of a polyol. Each of the four isocyanate groups on the silicon atom can react with a hydroxyl group, leading to the formation of urethane linkages and a densely crosslinked polymer network. The silicon-based core of the crosslinker can introduce inorganic characteristics into the organic polyurethane matrix, resulting in a hybrid material.

Experimental Protocols

Due to the limited availability of specific, publicly available quantitative data, the following protocols are presented as a general guideline. Researchers should consider these as a starting point for their own experimental design and optimization.

1. Materials and Reagents

-

This compound (TICS): Handle with extreme care in a moisture-free environment (e.g., glovebox or under an inert atmosphere) due to its high reactivity with water.

-

Polyol: The choice of polyol (e.g., polyethylene glycol, polypropylene glycol, polyester polyol) will determine the soft segment properties of the polyurethane. Ensure the polyol is dried and degassed before use to remove any residual water.

-

Catalyst: A catalyst, such as dibutyltin dilaurate (DBTDL) or an amine-based catalyst, is typically used to control the reaction rate.

-

Solvent: Anhydrous solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF) can be used to control the viscosity and facilitate mixing. The solvent must be free of reactive groups.

2. Generalized Synthesis Protocol (One-Shot Method)

This protocol describes a one-shot method where all reactants are mixed simultaneously.

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add the desired amount of dried polyol and anhydrous solvent.

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen or argon to establish an inert atmosphere and maintain it throughout the reaction.

-

Catalyst Addition: Add the catalyst to the polyol solution and stir until a homogeneous mixture is achieved.

-

TICS Addition: Slowly add the this compound to the reaction mixture dropwise using the dropping funnel while maintaining vigorous stirring. The addition rate should be controlled to manage the exothermic nature of the reaction.

-

Reaction: After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 2-4 hours) to ensure complete reaction and network formation. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

-

Curing: Pour the resulting mixture into a mold and cure at an elevated temperature to complete the crosslinking process and form the final polyurethane material. The curing time and temperature will depend on the specific reactants and desired material properties.

-

Characterization: Characterize the resulting polyurethane for its chemical structure (FTIR), thermal stability (TGA), mechanical properties (tensile testing), and morphology (SEM).

Data Presentation

The following tables present illustrative data that one might expect from such an experiment. The specific values are examples and will vary based on the exact experimental conditions and materials used.

Table 1: Example Stoichiometric Ratios for Polyurethane Synthesis

| Component | Molar Ratio (Example) | Role in Synthesis |

| Polyol (-OH groups) | 1.0 | Soft Segment |

| This compound (-NCO groups) | 1.0 - 1.2 | Crosslinking Agent |

| Catalyst (e.g., DBTDL) | 0.01 - 0.1 wt% | Reaction Rate Accelerator |

Table 2: Illustrative Properties of TICS-Crosslinked Polyurethane

| Property | Example Value | Characterization Technique |

| Tensile Strength | 5 - 20 MPa | Tensile Testing |